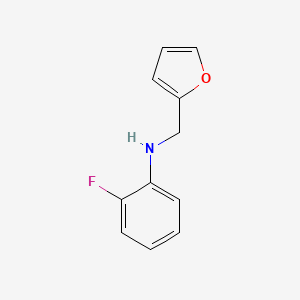

2-fluoro-N-(furan-2-ylmethyl)aniline

Overview

Description

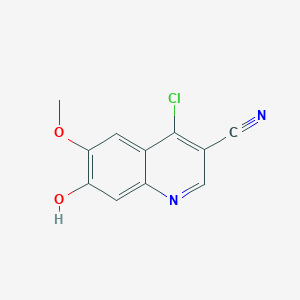

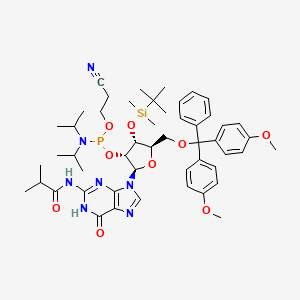

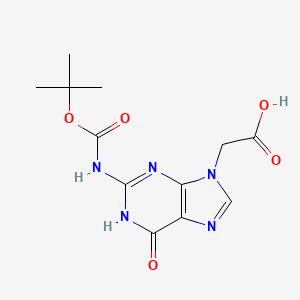

2-fluoro-N-(furan-2-ylmethyl)aniline is a chemical compound with the molecular formula C11H10FNO. It is a derivative of aniline, which is a primary amine that consists of a benzene ring attached to an amino group . This compound also contains a furan ring, which is a heterocyclic compound consisting of a five-membered aromatic ring with four carbon atoms and one oxygen .

Synthesis Analysis

The synthesis of 2-fluoro-N-(furan-2-ylmethyl)aniline or similar compounds often involves fluorination techniques. For instance, a study presents a controllable fluorination technique for biomass-based 5-HMF and its oxygenated derivatives . This technique allows the synthesis of mono-fluoromethyl, difluoromethyl, and acylfluoro-substituted furan compounds by adjusting experimental conditions such as different fluorine sources and mole ratio .Molecular Structure Analysis

The molecular structure of 2-fluoro-N-(furan-2-ylmethyl)aniline can be analyzed using various techniques such as X-ray diffraction and density functional theory (DFT). For example, a study conducted a conformational analysis and found that the molecular structures optimized by DFT were consistent with the crystal structures determined by single crystal X-ray diffraction .Scientific Research Applications

Synthesis of Useful Amines from Biomass-Based Furan Compounds

2-fluoro-N-(furan-2-ylmethyl)aniline: is a valuable intermediate in the synthesis of amines from biomass-based furan compounds. This process is crucial for the development of sustainable chemistry practices. The compound can undergo reductive amination or hydrogen-borrowing amination mechanisms to produce useful amines, which are essential in various chemical industries .

Antibacterial Activity of Furan Derivatives

Furan derivatives, including 2-fluoro-N-(furan-2-ylmethyl)aniline , have shown promising antibacterial properties. The incorporation of the furan nucleus into new drugs is a significant synthetic strategy in medicinal chemistry. These compounds have been utilized to develop novel antibacterial agents to combat microbial resistance .

Catalytic Conversion of Biomass to Furan Compounds

The compound plays a role in the catalytic conversion of biomass into furan compounds. It acts as a catalyst or a catalyst precursor in heterogeneous catalysis, facilitating the transformation of bio-based furanic oxygenates into valuable chemicals .

Development of Heterogeneous Catalysts

In the field of catalysis, 2-fluoro-N-(furan-2-ylmethyl)aniline is studied for its potential to improve the yields of target amines. Research focuses on understanding the structure–activity relationship to develop more efficient and stable heterogeneous catalysts .

Synthesis of Novel Furan-Based Pharmaceuticals

The compound is used in the synthesis of novel pharmaceuticals that contain the furan ring. Due to the therapeutic efficacy of furan-related medicines, it is a key ingredient in the creation of drugs with anti-ulcer, diuretic, and muscle relaxant properties, among others .

Nucleophilic Substitution Reactions

2-fluoro-N-(furan-2-ylmethyl)aniline: can undergo nucleophilic substitution reactions, which are fundamental in organic synthesis. This property is utilized to introduce various functional groups into the furan ring, expanding the versatility of furan compounds in chemical synthesis .

properties

IUPAC Name |

2-fluoro-N-(furan-2-ylmethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO/c12-10-5-1-2-6-11(10)13-8-9-4-3-7-14-9/h1-7,13H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKHLVOFNCMLNRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NCC2=CC=CO2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-fluoro-N-(furan-2-ylmethyl)aniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 4-hydroxy-2-methyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B1437735.png)

![5-Methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B1437736.png)

![Tert-butyl (1-(2-methoxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-D]pyrimidin-6-YL)methylcarbamate](/img/structure/B1437738.png)

![(1S,2S,3R,5S)-3-(7-hydroxy-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B1437739.png)

![4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2,6-dinitrophenol](/img/structure/B1437750.png)

![[(2,6-Dimethylphenyl)(2-sulfoacetyl)amino]acetic acid sodium salt](/img/structure/B1437754.png)